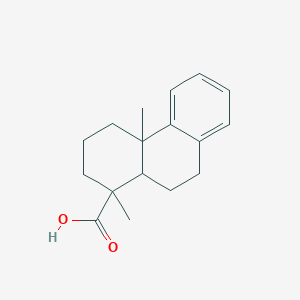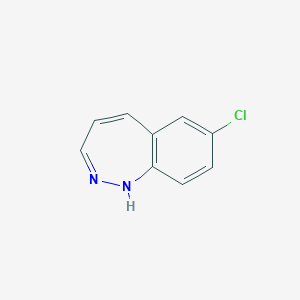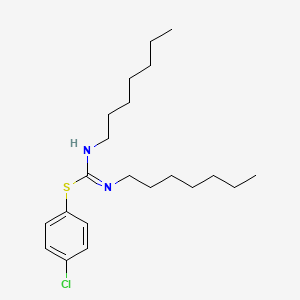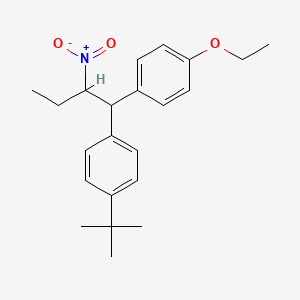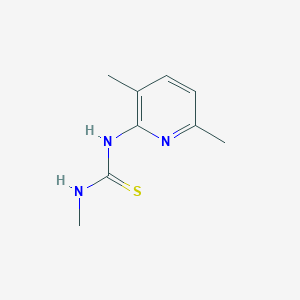
N-(3,6-Dimethylpyridin-2-yl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea is a chemical compound that belongs to the class of thioureas It features a pyridine ring substituted with methyl groups at the 3 and 6 positions, and a thiourea moiety attached to the nitrogen at the 2 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea typically involves the reaction of 3,6-dimethyl-2-aminopyridine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- N-(3,6-Dimethylpyridin-2-yl)pivalamide
- N-(3,6-Dimethylpyridin-2-yl)acetamide
- N-(3,6-Dimethylpyridin-2-yl)benzamide
Uniqueness
N-(3,6-Dimethylpyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its amide counterparts. The methyl groups on the pyridine ring also influence its electronic properties, making it a versatile compound for various applications.
特性
CAS番号 |
59181-02-1 |
|---|---|
分子式 |
C9H13N3S |
分子量 |
195.29 g/mol |
IUPAC名 |
1-(3,6-dimethylpyridin-2-yl)-3-methylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-6-4-5-7(2)11-8(6)12-9(13)10-3/h4-5H,1-3H3,(H2,10,11,12,13) |
InChIキー |
XOVWGPKAXXNSTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C)NC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



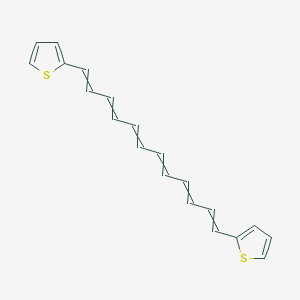
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
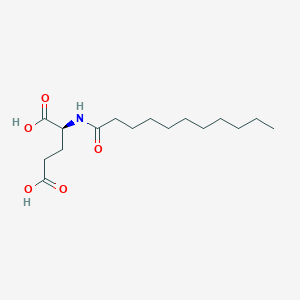
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
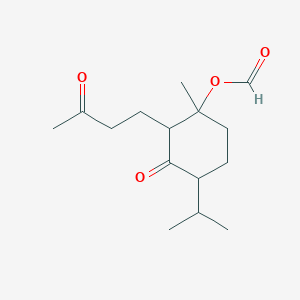
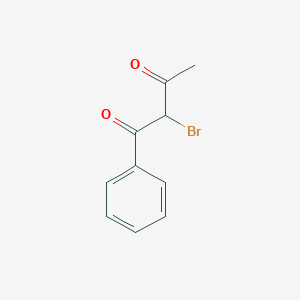

![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
